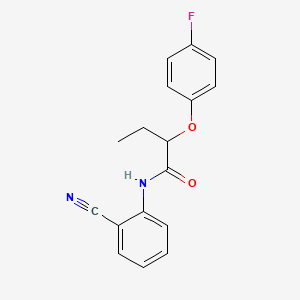
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as EPMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In inflammation, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In cancer, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In neuroprotection, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to protect neurons from oxidative stress and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low toxicity compared to other compounds. N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to have good solubility in various solvents, making it easy to work with in experiments. However, one limitation of using N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low potency compared to other compounds. This may require higher concentrations of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in combination with other compounds for synergistic effects. Additionally, the potential applications of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in other fields such as cardiovascular disease and diabetes should be explored.
Métodos De Síntesis
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized through a multistep reaction involving the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate, followed by reaction with methyl isocyanate. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to protect neurons from oxidative stress and reduce inflammation. In inflammation, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-11-6-4-10(5-7-11)15-13(17)12-8-9-14-16(12)2/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIQKHAPNIKZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-(4-isopropoxyphenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5497776.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B5497778.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B5497784.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5497785.png)
![2-[2-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)ethoxy]ethanol](/img/structure/B5497786.png)
![1-[5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-piperidinecarboxamide](/img/structure/B5497792.png)
![4-[(dimethylamino)methyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-azepanol](/img/structure/B5497799.png)
![4-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5497804.png)

![N-(2-hydroxy-5-nitrophenyl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5497820.png)
![N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5497834.png)
![6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5497848.png)
![4-(1-benzofuran-5-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5497854.png)